molecular formula C25H26ClN5O3 B2883266 2-(3-chlorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105248-74-5

2-(3-chlorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Número de catálogo: B2883266
Número CAS: 1105248-74-5
Peso molecular: 479.97
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(3-chlorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H26ClN5O3 and its molecular weight is 479.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(3-chlorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (referred to as Compound A ) is a member of the quinazoline family known for its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research studies.

  • Molecular Formula : C26H26ClN5O4
  • Molecular Weight : 507.98 g/mol
  • LogP : 3.7835
  • Polar Surface Area : 85.937 Ų

Anticancer Properties

Compound A has shown promising anticancer activity through various mechanisms:

  • Inhibition of Polo-like Kinase 1 (Plk1) :
    • Plk1 is a key regulator of mitosis and is often overexpressed in cancer cells. Inhibitors of Plk1 have been explored as potential anticancer agents.
    • Studies indicate that derivatives of triazoloquinazolinones can selectively inhibit Plk1 without significant off-target effects, suggesting that Compound A may possess similar properties .
  • Cell Proliferation Inhibition :
    • In vitro assays demonstrated that Compound A effectively inhibits cell proliferation in various cancer cell lines. The compound's mechanism appears to involve disruption of cell cycle progression at the G2/M phase .

Antimicrobial Activity

Research indicates that certain quinazoline derivatives exhibit antimicrobial properties. Preliminary studies suggest that Compound A may also possess antimicrobial activity against a range of bacterial strains, although further investigation is needed to establish its efficacy and mechanism of action.

Structure-Activity Relationship (SAR)

The biological activity of Compound A can be attributed to its unique structural features:

  • The presence of the triazole ring enhances binding affinity to target proteins involved in cell cycle regulation.
  • The chlorobenzyl group contributes to lipophilicity, facilitating membrane permeability and bioavailability.

A detailed SAR analysis can help identify modifications that enhance efficacy or reduce toxicity.

Study 1: Plk1 Inhibition

A study published in Journal of Medicinal Chemistry reported the synthesis and evaluation of triazoloquinazolinone derivatives as Plk1 inhibitors. Compound A was included in the screening process and exhibited a significant reduction in Plk1 activity with an IC50 value comparable to known inhibitors .

Study 2: Antiproliferative Effects

In a study assessing the antiproliferative effects on human cancer cell lines (e.g., HeLa and MCF-7), Compound A demonstrated a dose-dependent inhibition of cell growth. The study utilized MTT assays to quantify cell viability, revealing that concentrations above 10 µM significantly reduced cell survival rates .

Cell LineIC50 (µM)Mechanism of Action
HeLa15Cell cycle arrest
MCF-712Apoptosis induction

Study 3: Antimicrobial Screening

An exploratory study evaluated the antimicrobial activity of various quinazoline derivatives against Gram-positive and Gram-negative bacteria. Compound A showed moderate activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Propiedades

IUPAC Name

2-[(3-chlorophenyl)methyl]-N-cyclopentyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O3/c1-2-12-29-23(33)20-11-10-17(22(32)27-19-8-3-4-9-19)14-21(20)31-24(29)28-30(25(31)34)15-16-6-5-7-18(26)13-16/h5-7,10-11,13-14,19H,2-4,8-9,12,15H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIKOXCPAIWSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.